molecular formula C18H17N5O2S2 B2610632 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034570-89-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2610632
CAS No.: 2034570-89-1
M. Wt: 399.49
InChI Key: DJQUJOPDYLGCJL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O2S2 and its molecular weight is 399.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with pyrazole structures have been investigated as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by assessing the contribution of various CYP isoforms to the total metabolism of drugs. The selectivity of such inhibitors is essential for identifying specific CYP isoforms involved in drug metabolism, thereby aiding in the prediction of potential drug-drug interactions (Khojasteh et al., 2011).

Antifungal Pharmacophore Identification

Research on synthetic compounds, including those with pyrazole structures, has focused on fighting pathogens like Fusarium oxysporum, which affects crops such as date palms. The study involved structure–activity relationship (SAR) interpretations for identifying efficient antifungal pharmacophores, which is crucial for developing targeted molecules against agricultural pathogens (Kaddouri et al., 2022).

Exploration of Thiophene Analogues

The carcinogenic potential of thiophene analogues, through the synthesis and evaluation of compounds like N-(5-phenylthiophen-2-yl)acetamide, has been investigated to understand their biological activity and potential carcinogenicity. This research contributes to the broader understanding of the structural influences on carcinogenic activity and the reliability of in vitro predictions for new compounds (Ashby et al., 1978).

Heterocyclic Compound Synthesis and Bioactivity

Studies on the synthesis of heterocyclic compounds, including pyrazoles and thiophenes, have highlighted their significance as building blocks for creating biologically active compounds. These compounds exhibit a wide range of activities, such as antimicrobial, antifungal, and anticancer properties, demonstrating their importance in drug discovery and development (Gomaa & Ali, 2020).

Biodegradation of Condensed Thiophenes in Petroleum

Research on the biodegradation of condensed thiophenes, such as dibenzothiophene, in petroleum-contaminated environments has provided insights into the fate of organosulfur compounds in fossil fuels. This study contributes to understanding the environmental impact of fossil fuel products and the potential for bioremediation strategies (Kropp & Fedorak, 1998).

Properties

IUPAC Name

4-pyrazol-1-yl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-27(25,17-5-3-16(4-6-17)22-10-1-8-19-22)21-13-18(15-7-12-26-14-15)23-11-2-9-20-23/h1-12,14,18,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQUJOPDYLGCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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